
4-(3-Methylphenoxy)-1-butanol
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Overview
Description
4-(3-Methylphenoxy)-1-butanol is a substituted butanol derivative featuring a 3-methylphenoxy group attached to the fourth carbon of a butanol chain. Its molecular formula is C₁₁H₁₆O₂, and its key functional groups include a hydroxyl (-OH) group and an ether-linked 3-methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenoxy)-1-butanol typically involves the reaction of 3-methylphenol with 1-bromobutane in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
3-Methylphenol+1-BromobutaneK2CO3,Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenoxy)-1-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The phenoxy group can be reduced to form the corresponding phenol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
Oxidation: 4-(3-Methylphenoxy)butanone or 4-(3-Methylphenoxy)butanal.
Reduction: 3-Methylphenol.
Substitution: 4-(3-Methylphenoxy)-1-chlorobutane or 4-(3-Methylphenoxy)-1-aminobutane.
Scientific Research Applications
4-(3-Methylphenoxy)-1-butanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: Used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenoxy)-1-butanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the butanol chain can affect the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below compares 4-(3-Methylphenoxy)-1-butanol with three related compounds:
Key Findings from Research
Substituent Position and Physicochemical Properties
- This compound vs. 4-(4-Methoxyphenyl)-1-butanol: The position of substituents (3-methylphenoxy vs. 4-methoxyphenyl) significantly alters polarity and solubility. For example, the 4-methoxy group in the latter may enhance hydrophilicity compared to the 3-methylphenoxy analog .
- Synthesis: Both compounds likely utilize ether formation via nucleophilic substitution, but the choice of phenolic reactant (e.g., 3-methylphenol vs. 4-methoxyphenol) dictates regioselectivity .
Metabolic Pathways
- NNAL undergoes glucuronidation to form NNAL-Gluc, with terminal half-lives of ~26–45 days in humans . This persistence contrasts with the likely faster metabolism of non-nitrosamine butanols.
- Tobacco smoke metabolites, including NNAL, are biomarkers for carcinogen exposure and metabolic activation .
Biological Activity
4-(3-Methylphenoxy)-1-butanol is an organic compound characterized by a butanol backbone with a 3-methylphenoxy group. This structure grants it unique properties that make it of interest in both industrial and pharmaceutical applications. Understanding its biological activity is crucial for potential therapeutic uses, particularly in areas such as cancer treatment and antimicrobial applications.
- Molecular Formula : C10H14O
- Molecular Weight : 154.22 g/mol
- Structure : The compound's structure allows for various interactions with biological systems, which may influence its pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications:
- Anticancer Properties : Studies have suggested that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. In silico investigations have shown that related phenolic compounds can induce apoptosis in tumor cells, suggesting that this compound may share this property .
- Antimicrobial Effects : The phenolic structure of this compound is associated with antimicrobial activity. Compounds containing phenolic groups are known to disrupt microbial cell membranes and inhibit growth, which could be a significant area for further research .
Cytotoxicity Studies
A study utilizing the CLC-Pred server predicted the cytotoxicity of various compounds, including those structurally related to this compound. The findings indicated significant activity against melanoma and non-small-cell lung carcinoma cell lines, highlighting the potential application of this compound in cancer therapy .
Antimicrobial Activity
Research has shown that phenolic compounds can exhibit broad-spectrum antimicrobial properties. A comparative analysis of structurally similar compounds revealed that those with a phenoxy group, like this compound, often demonstrate enhanced efficacy against bacterial strains .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell signaling pathways, potentially leading to apoptosis in cancer cells.
- Membrane Disruption : Its hydrophobic nature allows it to integrate into cell membranes, disrupting their integrity and leading to cell death in microbial organisms.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Notable Properties |
---|---|---|
This compound | Secondary Alcohol | Potential anticancer and antimicrobial properties |
4-Butylphenol | Phenolic Compound | Antioxidant properties |
2-Methyl-2-phenylpropan-1-ol | Secondary Alcohol | Used as a solvent and in flavoring |
2-(4-Methylphenyl)propan-2-ol | Tertiary Alcohol | Exhibits antimicrobial activity |
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(3-methylphenoxy)butan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-10-5-4-6-11(9-10)13-8-3-2-7-12/h4-6,9,12H,2-3,7-8H2,1H3 |
InChI Key |
RVOTUUDTILWOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCO |
Origin of Product |
United States |
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